molecular formula C20H23ClN2O6 B11211649 Diethyl 4-(4-chloro-3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-chloro-3-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11211649
M. Wt: 422.9 g/mol
InChI Key: PZWNCCSYTPJXKK-UHFFFAOYSA-N
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Description

“3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” is a synthetic organic compound that belongs to the dihydropyridine class Compounds in this class are often used in medicinal chemistry, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-DIETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE” typically involves multi-step organic reactions. A common route might include:

    Condensation Reaction: Combining appropriate aldehydes, ketones, and amines to form the dihydropyridine ring.

    Nitration: Introducing the nitro group through nitration of an aromatic ring.

    Chlorination: Adding the chloro group via electrophilic aromatic substitution.

    Esterification: Forming ester groups through reactions with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production may involve optimizing these reactions for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation, particularly at the dihydropyridine ring, converting it to a pyridine derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Potential use as a calcium channel blocker, influencing cardiovascular functions.

Medicine

    Drug Development: Investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets, such as calcium channels in biological systems. The dihydropyridine ring is known to bind to these channels, modulating their activity and affecting cellular calcium levels. This can lead to various physiological effects, such as vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Similar structure and function, used in cardiovascular treatments.

Properties

Molecular Formula

C20H23ClN2O6

Molecular Weight

422.9 g/mol

IUPAC Name

diethyl 4-(4-chloro-3-nitrophenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23ClN2O6/c1-5-28-19(24)14-10-22(12(3)4)11-15(20(25)29-6-2)18(14)13-7-8-16(21)17(9-13)23(26)27/h7-12,18H,5-6H2,1-4H3

InChI Key

PZWNCCSYTPJXKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OCC)C(C)C

Origin of Product

United States

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